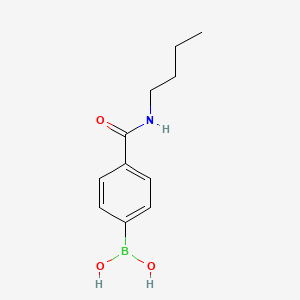
4-(Butylaminocarbonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylaminocarbonyl)phenylboronic acid, also known as N-Butyl 4-boronobenzamide , is a boronic acid derivative. It has been involved in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular formula of 4-(Butylaminocarbonyl)phenylboronic acid is C11H16BNO3 . The InChI string is InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Butylaminocarbonyl)phenylboronic acid were not found in the available resources, boronic acids are known to participate in various reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The molecular weight of 4-(Butylaminocarbonyl)phenylboronic acid is 221.06 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 221.1223235 g/mol .Wissenschaftliche Forschungsanwendungen
- Field : Chemistry
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Field : Biomedical Science
- Application Summary : Boronic acid conjugates, including “4-(Butylaminocarbonyl)phenylboronic acid”, have important applications in the biomedical field . They function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also serve as diagnostic agents .
- Methods of Application : These conjugates are used in wound healing and tumor targeting .
- Results or Outcomes : The noteworthy use of these conjugates has been in wound healing and tumor targeting .
Sensing Applications
Biomedical Applications
- Field : Organic Chemistry
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are used in organic synthesis for the formation of carbon-carbon bonds . They are used in Suzuki reactions, which are a type of palladium-catalyzed cross coupling reactions .
- Methods of Application : The Suzuki reaction is performed in the presence of a base and a palladium catalyst .
- Results or Outcomes : The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
- Field : Pharmaceutical Sciences
- Application Summary : Boronic acid-functionalized chitosan conjugates, which could potentially include “4-(Butylaminocarbonyl)phenylboronic acid”, have been explored for their potential in drug delivery . They can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
- Methods of Application : These conjugates can be used to encapsulate drugs and deliver them to specific sites in the body .
- Results or Outcomes : The use of these conjugates has shown promise in improving the efficacy and safety of drug delivery .
Chemical Synthesis
Drug Delivery
- Field : Material Science
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new materials . They can form covalent bonds with polyol compounds, which can be exploited in the design of new materials .
- Methods of Application : The specific methods of application would depend on the type of material being developed .
- Results or Outcomes : The use of boronic acids in material science has led to the development of innovative materials with unique properties .
- Field : Agriculture
- Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new pesticides . They can interact with certain biological targets in pests, leading to their potential use as pesticides .
- Methods of Application : The specific methods of application would depend on the type of pest being targeted .
- Results or Outcomes : The use of boronic acids in agriculture has led to the development of effective pesticides .
Material Science
Agriculture
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(butylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNMPMFCXGXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378360 |
Source


|
| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylaminocarbonyl)phenylboronic acid | |
CAS RN |
252663-48-2 |
Source


|
| Record name | 4-(Butylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

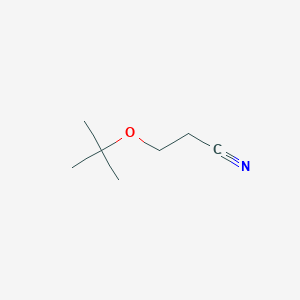
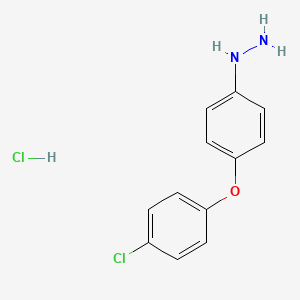

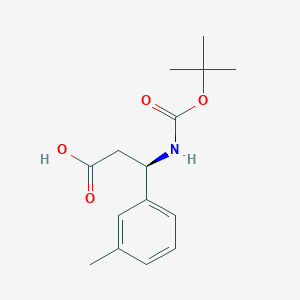
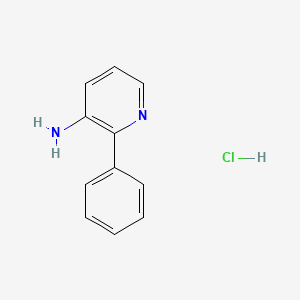

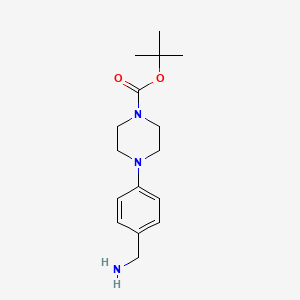
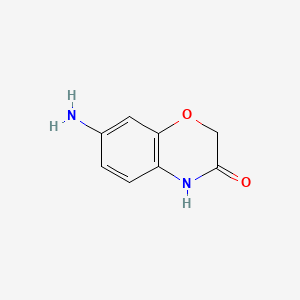

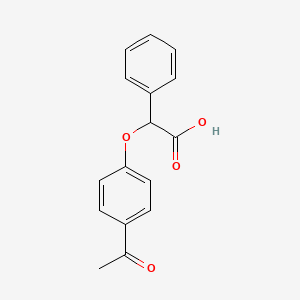
![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

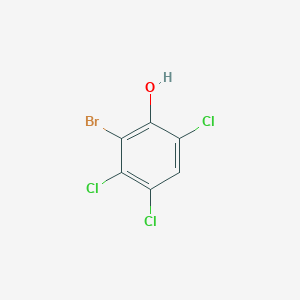
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)